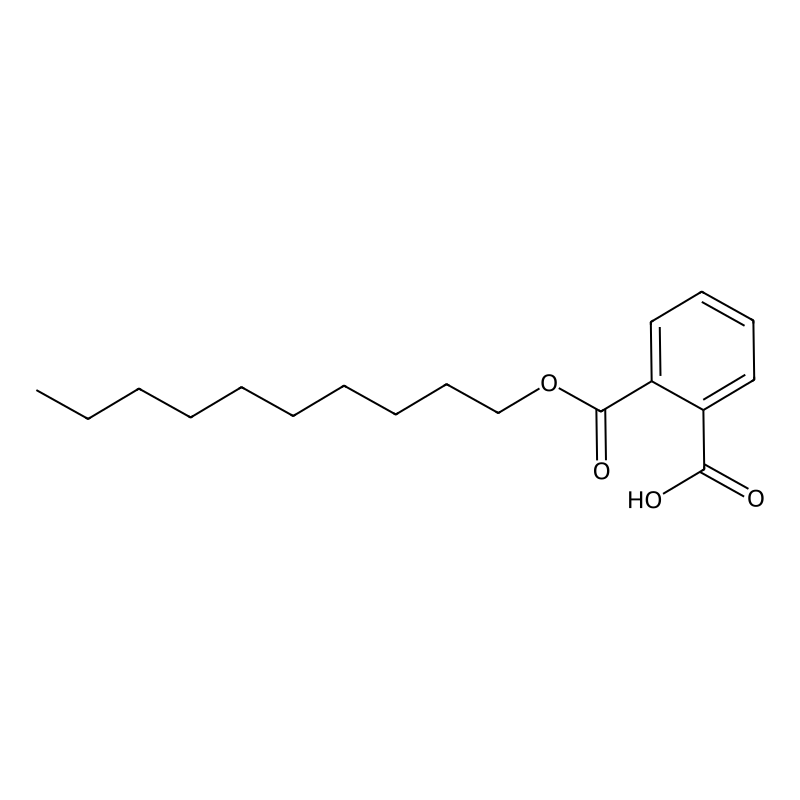

Decyl hydrogen phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

DHP can act as a precursor to other organic compounds. Its carboxylic acid group allows for various chemical transformations, such as esterification and amidation reactions. These reactions can be used to synthesize complex organic molecules for research purposes like drug development or material science studies [].

Reference Standard:

DHP can serve as a reference standard in analytical chemistry. Its well-defined chemical structure and properties make it a reliable benchmark for identification and quantification of similar compounds in various analytical techniques like chromatography and mass spectrometry [].

Decyl hydrogen phthalate is an organic compound with the chemical formula . It is classified as a phthalate ester, which are commonly used as plasticizers in various applications. This compound typically appears as a colorless liquid with a mild odor and exhibits low water solubility while being more soluble in organic solvents. Its properties make it suitable for enhancing the flexibility and durability of plastics, particularly polyvinyl chloride.

- Esterification: It can be synthesized through the reaction of phthalic anhydride with decanol, resulting in the formation of decyl hydrogen phthalate and the release of water.

- Hydrolysis: In the presence of water and under acidic or basic conditions, decyl hydrogen phthalate can hydrolyze to yield phthalic acid and decanol.

- Reactivity with Acids: The compound reacts with strong acids, generating heat and potentially leading to vigorous reactions, especially with oxidizing agents .

Decyl hydrogen phthalate is primarily synthesized through the following method:

- Esterification Reaction:

- Combine phthalic anhydride with excess decanol.

- Use an acid catalyst (such as sulfuric acid) to facilitate the reaction.

- Heat the mixture to promote ester formation while removing water produced during the reaction.

This method allows for the production of various isomeric forms of decyl hydrogen phthalate depending on the specific alcohol used.

Uniqueness of Decyl Hydrogen Phthalate:

- It has a relatively lower molecular weight compared to some other common plasticizers, which may influence its physical properties and applications.

- Its specific structure allows it to interact differently with polymers compared to longer-chain analogs like di(2-ethylhexyl) phthalate.

Research on interaction studies involving decyl hydrogen phthalate has focused on its behavior in various environments:

- Environmental Persistence: Studies indicate that phthalates can persist in the environment, leading to bioaccumulation in aquatic organisms.

- Toxicological Studies: Investigations into its potential toxic effects have shown that it may disrupt endocrine functions, similar to other phthalates.

Microbial Consortia Engineering for Enhanced Biodegradation

Microbial consortia engineering represents a sophisticated biological remediation approach that leverages the synergistic metabolic capabilities of multiple bacterial species to achieve enhanced degradation of complex phthalate compounds. This strategy involves the deliberate construction and optimization of bacterial communities specifically designed to overcome the limitations associated with single-strain degradation systems, particularly for recalcitrant compounds such as decyl hydrogen phthalate.

Consortium Design and Optimization Principles

The development of effective microbial consortia for phthalate degradation follows systematic engineering principles that consider metabolic complementarity, substrate utilization patterns, and environmental adaptation characteristics. Research has demonstrated that strategically designed consortia can achieve superior degradation performance compared to individual bacterial strains, with removal efficiencies often exceeding 90% for various phthalate compounds.

The HD-1 consortium, comprising Gordonia species, Burkholderia species, and Achromobacter species, exemplifies successful consortium engineering for dibutyl phthalate degradation. This system achieved 90% mineralization of 1200 milligrams per liter dibutyl phthalate within 48 hours under optimal conditions of pH 8.0-9.0 and temperature range of 25-30°C. The consortium demonstrated enhanced performance through metabolic specialization, where individual species contributed distinct enzymatic capabilities for ester hydrolysis, aromatic ring cleavage, and intermediate compound metabolism.

Multi-Species Metabolic Networks

Advanced consortium designs incorporate multiple bacterial species with complementary metabolic pathways to ensure complete mineralization of phthalate compounds. The ZJUTW+YC+LH1 consortium represents a sophisticated example of this approach, integrating Glutamicibacter species ZJUTW for short-chain phthalate degradation, Gordonia species GZ-YC7 for long-chain phthalate metabolism, and Cupriavidus species LH1 for intermediate compound processing. This multi-species system achieved complete degradation of short-chain phthalate esters within 48 hours and demonstrated 100% removal of di-(2-ethylhexyl) phthalate and 62.5% removal of di-n-octyl phthalate within 72 hours in minimal inorganic salt medium.

The metabolic network analysis reveals that consortium members utilize distinct substrate preferences and degradation pathways, preventing competitive inhibition while ensuring comprehensive contaminant processing. Glutamicibacter species demonstrate preferential degradation of dimethyl phthalate, diethyl phthalate, and dibutyl phthalate through rapid ester hydrolysis mechanisms. Gordonia species exhibit specialized capabilities for processing longer-chain phthalates through enhanced lipase and esterase enzyme systems. Cupriavidus species provide critical metabolic support through efficient degradation of phthalic acid and protocatechuic acid intermediates, preventing accumulation of potentially inhibitory compounds.

Environmental Adaptation and Performance Enhancement

Microbial consortium performance demonstrates significant dependence on environmental conditions, with temperature, pH, and nutrient availability serving as critical optimization parameters. The LV-1 consortium, enriched from river sludge and comprising Brucellaceae (62.78%) and Sinobacteraceae (14.83%) families, achieved optimal degradation performance at pH 6.0 and 30°C, with degradation rates ranging from 69.0 to 775.0 milligrams per liter per day during the initial 24-hour period. The consortium exhibited first-order degradation kinetics for initial dibutyl phthalate concentrations below 300 milligrams per liter, indicating substrate-limited growth conditions.

Recent advances in consortium engineering have incorporated environmental bioaugmentation strategies that enhance in situ degradation capabilities through targeted microbial community introduction. The SC-5 consortium, derived from 20 bacterial isolates from maize rhizosphere environments, demonstrated 98.1-100% removal efficiency for dibutyl phthalate and di-(2-ethylhexyl) phthalate through cooperative metabolic interactions. High-throughput sequencing analysis revealed that consortium members, particularly Mycobacterium species R14, Rhizobium genera, and Paenarthrobacter genera, established differentiated utilization patterns for parent phthalate compounds, degradation intermediates, and metabolic byproducts.

Biokinetic Parameter Analysis

| Phthalate Compound | Consortium Type | Degradation Rate Constant (d⁻¹) | Half-Life (days) | Biomass Yield (mg/mg) | Reference |

|---|---|---|---|---|---|

| Dimethyl phthalate | Gordonia sp. | 0.47-0.55 | 1.3-1.5 | 0.47-0.55 | |

| Dibutyl phthalate | Gordonia sp. | 0.71-0.81 | 0.9-1.0 | 0.71-0.81 | |

| Di-n-octyl phthalate | Gordonia sp. | 1.19-1.67 | 0.4-0.6 | 1.19-1.67 | |

| Dibutyl phthalate | HD-1 consortium | 0.346 | 2.0 | Not reported | |

| Mixed phthalates | ZJUTW+YC+LH1 | Variable | 1.0-3.0 | Not reported |

The biokinetic analysis demonstrates that degradation efficiency correlates inversely with phthalate molecular weight and alkyl chain length. Low molecular weight phthalates such as dimethyl phthalate and dibutyl phthalate exhibit rapid degradation kinetics with half-lives typically ranging from 0.9 to 2.0 days under optimal conditions. High molecular weight compounds such as di-n-octyl phthalate demonstrate slower degradation rates, with biomass yield coefficients indicating increased maintenance energy requirements.

Advanced Pathway Engineering

Sophisticated consortium designs incorporate engineered metabolic pathways that enhance degradation efficiency through coordinated enzyme expression and metabolic flux optimization. Research has identified key enzymatic steps in phthalate degradation, including initial ester hydrolysis catalyzed by carboxylesterases, followed by aromatic ring hydroxylation via phthalate dioxygenases, and subsequent ring cleavage through protocatechuate dioxygenases. Advanced consortium engineering approaches utilize synthetic biology techniques to enhance these enzymatic capabilities through directed evolution, heterologous enzyme expression, and metabolic pathway optimization.

The degradation pathway analysis reveals that bacterial consortia process phthalate compounds through sequential de-esterification reactions, producing monoester intermediates and ultimately phthalic acid. Subsequent metabolism involves 4,5-dihydroxyphthalate formation through dioxygenase activity, followed by decarboxylation to protocatechuic acid and ring cleavage to central metabolic intermediates. Advanced consortia engineering incorporates specialized bacterial strains that enhance each pathway step, ensuring efficient flux through the complete mineralization sequence.

Photocatalytic Oxidation Systems for Phthalate Mineralization

Photocatalytic oxidation represents a highly effective advanced oxidation process for achieving complete mineralization of phthalate compounds through generation of reactive oxygen species and subsequent radical-mediated degradation mechanisms. This technology demonstrates particular efficacy for treating recalcitrant organic compounds such as decyl hydrogen phthalate that exhibit resistance to conventional biological and chemical treatment approaches.

Fundamental Mechanisms and Reactive Species Generation

Photocatalytic oxidation systems operate through semiconductor-mediated photochemical processes that generate highly reactive hydroxyl radicals, superoxide radicals, and other oxidizing species capable of achieving non-selective organic compound degradation. Upon irradiation with appropriate wavelength light, semiconductor photocatalysts such as titanium dioxide generate electron-hole pairs that participate in redox reactions with adsorbed water molecules and dissolved oxygen, producing reactive species with oxidation potentials ranging from 1.8 to 2.7 volts.

The titanium dioxide/ultraviolet irradiation system represents the most extensively studied photocatalytic configuration for phthalate degradation, achieving removal efficiencies of 93.03% for dimethyl phthalate, 92.64% for diethyl phthalate, and 92.50% for dibutyl phthalate within 90 minutes of reaction time. The degradation mechanism involves initial hydroxyl radical attack on both the ester side chains and the aromatic ring structure, producing hydroxylated intermediates and facilitating ring-opening reactions that ultimately lead to complete mineralization.

Enhanced Photocatalyst Systems

Advanced photocatalytic systems incorporate modified semiconductor materials and optimized reactor configurations to enhance degradation kinetics and achieve superior mineralization efficiency. Nickel-doped titanium dioxide nanoparticles demonstrate enhanced photocatalytic activity compared to unmodified titanium dioxide through increased electron-hole pair generation and reduced recombination rates. The enhanced performance results from nickel dopant introduction creating additional energy states within the titanium dioxide band gap, facilitating improved light absorption and charge carrier separation.

The titanium dioxide/ultraviolet irradiation/ozone combined system represents a sophisticated approach that achieves enhanced mineralization through synergistic oxidation mechanisms. This system demonstrated superior performance compared to individual titanium dioxide/ultraviolet irradiation, ultraviolet irradiation/ozone, and ozone-only systems for dimethyl phthalate degradation. The combined approach utilizes ozone as both a direct oxidant and a source of additional hydroxyl radicals through photolytic decomposition, resulting in enhanced overall oxidation capacity and improved mineralization kinetics following Langmuir-Hinshelwood kinetic models.

Novel Photocatalyst Development

Recent advances in photocatalyst development have focused on creating hybrid materials that combine enhanced light absorption characteristics with improved catalytic activity. The ferrate(VI)/titanium dioxide/ultraviolet irradiation system exemplifies this approach, achieving 95.2% dimethyl phthalate removal efficiency compared to 51.8% for conventional titanium dioxide/ultraviolet irradiation systems. The enhanced performance results from ferrate(VI) incorporation providing additional oxidation pathways and generating synergistic effects through multiple reactive species generation.

Bismuth tungstate (Bi₂WO₆) photocatalysts represent an emerging class of visible-light-active materials that extend photocatalytic applications to solar irradiation conditions. The ultraviolet-visible irradiation/Bi₂WO₆ system demonstrated selective degradation capabilities, showing strong activity for dibutyl phthalate degradation while exhibiting limited effectiveness for dimethyl phthalate and diethyl phthalate removal. The selective performance characteristics result from different degradation mechanisms, with direct hole oxidation predominating in bismuth tungstate systems compared to hydroxyl radical-mediated processes in titanium dioxide systems.

Reactor Design and Process Optimization

| Photocatalytic System | Target Compound | Initial Concentration (mg/L) | Removal Efficiency (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| TiO₂/UV | DMP | 20 | 93.03 | 90 | |

| TiO₂/UV | DEP | 20 | 92.64 | 90 | |

| TiO₂/UV | DBP | 20 | 92.50 | 90 | |

| TiO₂/UV/O₃ | DMP | Variable | Enhanced vs TiO₂/UV | Variable | |

| UV/H₂O₂ | DMP | 20 | 98 | 45 | |

| Fe(VI)/TiO₂/UV | DMP | Variable | 95.2 | Variable | |

| Ni-doped TiO₂ | Phthalate esters | Variable | Enhanced vs undoped | Variable |

Advanced reactor design considerations incorporate mass transfer optimization, light distribution enhancement, and catalyst immobilization strategies to maximize photocatalytic efficiency. Immobilized titanium dioxide systems utilizing titanium mesh supports achieved 50% mineralization of mixed pollutant solutions within 6 hours, demonstrating practical applicability for field-scale applications. The immobilization approach prevents catalyst loss while maintaining high surface area contact between contaminants and photocatalytically active sites.

Degradation Pathway Analysis and Intermediate Products

Photocatalytic degradation of phthalate compounds proceeds through complex reaction networks that involve multiple intermediate formation and subsequent mineralization steps. Gas chromatography-mass spectrometry analysis has identified key intermediate products including hydroxylated phthalates, phthalic acid, benzoic acid derivatives, and low molecular weight organic acids. The degradation pathway typically initiates with hydroxyl radical attack on ester side chains, producing monoester intermediates, followed by aromatic ring hydroxylation and eventual ring cleavage to form aliphatic carboxylic acids that undergo further oxidation to carbon dioxide and water.

The molecular imprinted photocatalyst approach represents an advanced strategy for achieving selective phthalate degradation while minimizing toxic intermediate formation. Aluminum-doped titanium dioxide photocatalysts with diethyl phthalate template molecules demonstrated enhanced selectivity and reduced aromatic byproduct generation compared to conventional titanium dioxide materials. This approach addresses concerns regarding toxic intermediate accumulation during photocatalytic treatment processes.

Process Kinetics and Mathematical Modeling

Photocatalytic degradation kinetics typically follow pseudo-first-order kinetic models with rate constants ranging from 0.02 to 0.15 per minute, depending on catalyst type, light intensity, and initial contaminant concentration. The reaction rate constant for dimethyl phthalate degradation by hydroxyl radicals has been determined as 4.0 × 10⁹ M⁻¹s⁻¹ through competition kinetics methods, indicating rapid radical-contaminant reaction rates. Mathematical modeling approaches incorporate Langmuir-Hinshelwood kinetic formulations that account for surface adsorption effects and light absorption characteristics, providing predictive capabilities for reactor design and optimization.

Adsorption Mechanisms on Modified Nanoclay Composites

Modified nanoclay composites represent sophisticated adsorbent materials that combine the inherent advantages of clay mineral structures with enhanced surface functionalization to achieve superior phthalate removal capabilities. These materials demonstrate exceptional potential for treating decyl hydrogen phthalate and related phthalate compounds through multiple adsorption mechanisms including hydrophobic interactions, electrostatic attraction, and intercalation processes.

Clay Mineral Structure and Modification Strategies

Nanoclay materials utilized for phthalate adsorption primarily consist of layered aluminosilicate minerals such as montmorillonite, which exhibit high surface areas, cation exchange capacity, and interlayer expansion characteristics. Natural montmorillonite demonstrates limited effectiveness for phthalate adsorption due to its hydrophilic nature and negative surface charge, which creates unfavorable conditions for hydrophobic organic compound interaction. Consequently, surface modification strategies have been developed to enhance hydrophobicity and introduce favorable interaction sites for phthalate compounds.

Organic modification using quaternary ammonium surfactants represents the most widely employed strategy for enhancing clay mineral performance for phthalate adsorption. Hexadecyltrimethylammonium (HDTMA) modification of montmorillonite creates organoclay materials with enhanced hydrophobic characteristics and increased affinity for organic contaminants. The modification process involves cation exchange reactions where quaternary ammonium surfactants replace naturally occurring exchangeable cations in the clay interlayer space, creating hydrophobic domains suitable for phthalate interaction.

Adsorption Mechanisms and Thermodynamic Considerations

Molecular dynamics simulations have provided detailed insights into phthalate adsorption mechanisms on clay mineral surfaces, revealing that adsorption occurs through multiple interaction modes including hydrophobic partitioning, surface complexation, and interlayer intercalation. The adsorption process demonstrates strong dependence on clay surface charge density, with lower charge density regions providing more favorable adsorption sites for neutral organic compounds such as phthalate esters.

Experimental studies using Ca-montmorillonite demonstrated logarithmic partition coefficients (log Kd) of 1.8 ± 0.1 for dimethyl phthalate and 2.3 ± 0.1 for diethyl phthalate, indicating substantial adsorption capacity that increases with phthalate molecular weight. The adsorption mechanism involves both external surface adsorption and interlayer intercalation, with interlayer nanopores providing the primary adsorption sites due to their high surface area and favorable hydrophobic environment.

Advanced Composite Material Development

Contemporary research has focused on developing hybrid nanoclay composites that incorporate multiple functional components to enhance adsorption performance and provide additional treatment capabilities. Halloysite nanoclay membranes composed of polyvinyl alcohol, carboxymethyl cellulose, and halloysite demonstrate maximum adsorption capacities of 8.29 milligrams per gram for cationic dyes when loaded with 6 weight percent clay content. The composite membrane structure provides enhanced mechanical stability while maintaining high surface area and favorable adsorption characteristics.

Quaternary ammonium surfactant-modified montmorillonite with organic counterions represents an advanced modification approach that optimizes both hydrophobic interactions and specific chemical affinity. Research has demonstrated that organically modified montmorillonite with acetate counterions (OMt-QAS·CH₃CO₃⁻) achieved adsorption capacities of 152.85 milligrams per gram for 2,4-dichlorophenol, significantly exceeding the performance of unmodified clay materials. The enhanced performance results from synergistic effects between hydrophobic partitioning and specific chemical interactions facilitated by the organic counterion components.

Performance Comparison and Optimization Parameters

| Clay Material | Modification Type | Target Compound | Adsorption Capacity | Optimal Conditions | Reference |

|---|---|---|---|---|---|

| Ca-montmorillonite | Natural | DMP | log Kd = 1.8 ± 0.1 | Low charge density regions | |

| Ca-montmorillonite | Natural | DEP | log Kd = 2.3 ± 0.1 | Interlayer nanopores | |

| HDTMA-montmorillonite | Organic surfactant | PFOA, PFOS | Enhanced vs natural | Surfactant loading ≥100% CEC | |

| Halloysite membrane | PVA/CMC composite | Methylene blue | 8.29 mg/g | 6 wt% clay, pH 10, 30°C | |

| QAS-montmorillonite | Organic counterions | 2,4-dichlorophenol | 152.85 mg/g | Acetate counterion | |

| Natural zeolite | Unmodified | Phthalate esters | Lower vs activated carbon | Comparison baseline |

The performance optimization analysis reveals that adsorption capacity demonstrates strong dependence on surface modification extent, with maximum effectiveness achieved when surfactant loading reaches or exceeds 100% of the clay cation exchange capacity. This loading level ensures complete coverage of clay surface sites with hydrophobic organic chains, creating optimal conditions for phthalate interaction through hydrophobic partitioning mechanisms.

Thermodynamic and Kinetic Analysis

Adsorption isotherm analysis indicates that phthalate adsorption on modified nanoclay composites follows both Langmuir and Freundlich isotherm models, suggesting heterogeneous adsorption sites with varying affinity characteristics. The thermodynamic analysis reveals that adsorption processes are generally endothermic, with increasing temperature enhancing adsorption capacity through increased molecular mobility and reduced hydration effects.

Kinetic studies demonstrate that phthalate adsorption typically follows pseudo-second-order kinetic models, indicating that chemical interactions rather than mass transfer limitations control the overall adsorption rate. The adsorption process exhibits rapid initial uptake during the first hour, followed by gradual approach to equilibrium over 4-6 hours of contact time. This kinetic behavior reflects the multi-step nature of the adsorption process, involving external mass transfer, intraparticle diffusion, and surface interaction steps.

Regeneration and Sustainability Considerations

Advanced nanoclay composite systems incorporate regeneration capabilities that enable multiple use cycles while maintaining high adsorption performance. Magnetic anion exchange resin composites demonstrate successful regeneration using 8.0% sodium hydroxide solution with negligible efficiency loss over 20 successive cycles. The regeneration process involves desorption of adsorbed phthalate compounds and restoration of original surface characteristics, enabling sustainable long-term operation.

The sustainability analysis indicates that modified nanoclay composites offer significant advantages over conventional adsorbents through reduced material consumption, enhanced selectivity, and improved regeneration characteristics. The materials demonstrate resistance to fouling and maintain structural integrity under varied environmental conditions, making them suitable for practical field applications in phthalate remediation systems.

Environmental Application and Scale-Up Considerations

Field-scale application of modified nanoclay composites requires consideration of material stability, hydraulic characteristics, and contaminant selectivity under realistic environmental conditions. Pilot-scale studies have demonstrated successful application of organoclay materials for treating contaminated groundwater and industrial wastewater containing phthalate compounds. The systems exhibit consistent performance under varying flow rates, pH conditions, and competing ion concentrations typical of environmental applications.

The scale-up analysis indicates that modified nanoclay composites can be effectively integrated into conventional water treatment processes through packed bed reactors, membrane systems, or fluidized bed configurations. Cost-effectiveness studies suggest that these materials provide economic advantages through reduced material requirements, enhanced selectivity, and extended operational lifetimes compared to conventional adsorbents such as activated carbon.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant